5-甲基-2-(1-(吡啶-3-磺酰基)氮杂环丁-3-基)-1H-苯并[d]咪唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗病毒活性
研究已将咪唑并[1,2-a]吡啶确定为一类具有显着抗病毒活性的新型化合物。一项研究重点介绍了2-氨基-3-取代-6-[(E)-1-苯基-2-(N-甲基氨基甲酰基)乙烯基]咪唑并[1,2-a]吡啶的合成和抗鼻病毒活性,表明它们作为抗鼻病毒剂的潜力。这些化合物使用新的霍纳-埃蒙斯试剂合成,用于甲基乙烯基甲酰胺的直接掺入,异丙基磺酰基被引入作为显着的取代基以增强活性 (Hamdouchi 等,1999 年)。
抗溃疡剂
另一个研究领域集中在抗溃疡剂的开发上。新的在3-位取代的咪唑并[1,2-a]吡啶被合成作为潜在的抗分泌和细胞保护性抗溃疡剂。这些化合物在乙醇和HCl模型中表现出良好的细胞保护特性,尽管它们在胃瘘大鼠模型中没有显示出显着的抗分泌活性 (Starrett 等,1989 年)。
抗肿瘤抗生素
已探索通过分子内叠氮化物与烯烃的1,3-偶极环加成来构建吡咯并苯并二氮杂卓和氮杂环丁-苯并二氮杂卓的潜力,作为抗肿瘤抗生素。这些化合物基于脯氨酸和氮杂环酮取代的烯烃与叠氮化物的偶联,已显示出一类抗肿瘤抗生素的效力,展示了这种化学结构的多功能性和潜在治疗应用 (Hemming 等,2014 年)。
治疗剂
咪唑并[1,2-a]吡啶支架因其在药物化学中的广泛应用而得到认可,包括抗癌、抗分枝杆菌、抗利什曼原虫和抗菌活性。该支架已被纳入各种上市制剂中,突出了结构修饰的潜力,以发现和开发新的治疗剂 (Deep 等,2016 年)。
降血糖活性
基于咪唑并吡啶结构的噻唑烷二酮-2,4-二酮的设计和合成已被评估其降血糖活性,表明在糖尿病治疗中的潜在应用。这项研究强调了咪唑并吡啶的结构多功能性及其在开发新型降血糖剂中的相关性 (Oguchi 等,2000 年)。
作用机制
Target of Action
The primary target of this compound is the gastric H,K-ATPase . This enzyme is responsible for the final step in the production of gastric acid, and its inhibition results in decreased stomach acidity .
Mode of Action
The compound inhibits the gastric H,K-ATPase in a potassium-competitive manner . It binds to the enzyme in a way that is strictly K(+)-competitive, with a Ki of 10 nM at pH 7 . This means that it competes with potassium for binding to the enzyme, thereby inhibiting its function .
Biochemical Pathways
By inhibiting the gastric H,K-ATPase, the compound disrupts the production of gastric acid . This has downstream effects on the digestive process, as gastric acid plays a crucial role in breaking down food and activating digestive enzymes .
Pharmacokinetics
The compound has a slow dissociation rate from the isolated ATPase, with the t(1/2) being 7.5 h in 20 mM KCl at pH 7 . This suggests that it may have a long-lasting effect on gastric acid secretion . .
Result of Action
The inhibition of gastric H,K-ATPase by the compound results in a decrease in gastric acid secretion . This can help to alleviate symptoms in conditions such as gastroesophageal reflux disease (GERD) and peptic ulcer disease, where excess stomach acid is a problem .
属性
IUPAC Name |
6-methyl-2-(1-pyridin-3-ylsulfonylazetidin-3-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-11-4-5-14-15(7-11)19-16(18-14)12-9-20(10-12)23(21,22)13-3-2-6-17-8-13/h2-8,12H,9-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKFNTYOVJFJEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。